1-Phenoxynaphthalene CAS number and properties
1-Phenoxynaphthalene CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 3402-76-4
This technical guide provides a comprehensive overview of 1-phenoxynaphthalene, a biaryl ether with potential applications in chemical synthesis and materials science. This document details its chemical and physical properties, outlines a common synthetic route, and summarizes available safety information.
Core Properties and Data
1-Phenoxynaphthalene is a polycyclic aromatic ether. Its core structure consists of a naphthalene ring linked to a phenyl group via an oxygen atom. This arrangement imparts specific chemical and physical characteristics relevant to its potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of 1-phenoxynaphthalene is presented in Table 1. These computed properties provide a foundational understanding of the molecule's behavior.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O | PubChem[1] |
| Molecular Weight | 220.27 g/mol | PubChem[1] |
| XLogP3 | 5.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 220.088815 g/mol | PubChem[1] |
| Monoisotopic Mass | 220.088815 g/mol | PubChem[1] |
| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |
| Heavy Atom Count | 17 | PubChem[1] |
Synthesis of 1-Phenoxynaphthalene
The primary synthetic route to 1-phenoxynaphthalene is through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This reaction involves the coupling of an aryl halide with an alcohol or phenol.[2]
Experimental Protocol: Ullmann Condensation
The following is a generalized experimental protocol for the synthesis of diaryl ethers, which can be adapted for the synthesis of 1-phenoxynaphthalene.
Reactants:
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1-Halonaphthalene (e.g., 1-bromonaphthalene or 1-iodonaphthalene)
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Phenol
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Copper catalyst (e.g., copper(I) iodide, copper powder)
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Base (e.g., potassium carbonate, cesium carbonate)
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High-boiling polar solvent (e.g., N,N-dimethylformamide (DMF), nitrobenzene)
Procedure:
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In a reaction vessel equipped with a condenser and magnetic stirrer, combine the 1-halonaphthalene, phenol, and base in the chosen solvent.
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Add the copper catalyst to the mixture.
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Heat the reaction mixture to a high temperature (typically >150 °C) and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., thin-layer chromatography or gas chromatography).
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction with a suitable aqueous solution (e.g., ammonium chloride solution).
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Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure.
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Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield pure 1-phenoxynaphthalene.
The logical workflow for this synthesis is depicted in the following diagram:
Biological Activity and Signaling Pathways
Currently, there is a lack of specific research on the biological activity and the effects of 1-phenoxynaphthalene on cellular signaling pathways. However, naphthalene and its derivatives are known to possess a wide range of biological activities. Studies have shown that some naphthalene derivatives exhibit cytotoxic and genotoxic effects on human lymphocytes.[3] Furthermore, 1,2-naphthoquinone, a metabolite of naphthalene, has been shown to induce the production of reactive oxygen species (ROS) and affect inflammatory signaling pathways, such as the IKKβ and PTP1B pathways.[4] Given the structural similarity, it is plausible that 1-phenoxynaphthalene could exhibit some biological activity, but further research is required to elucidate any specific effects.
Safety and Handling
Potential Hazards:
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Acute Toxicity: May be harmful if swallowed.
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Skin and Eye Irritation: May cause skin and eye irritation.
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Respiratory Irritation: May cause respiratory irritation.
Recommended Precautions:
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Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles.
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Skin Protection: Wear protective gloves and a lab coat.
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Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
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Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash thoroughly after handling.
The following diagram illustrates a general safety workflow for handling chemical compounds like 1-phenoxynaphthalene.
References
- 1. 1-Phenoxynaphthalene | C16H12O | CID 235584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism and health effects of 1,2-Naphtoquinone - PMC [pmc.ncbi.nlm.nih.gov]
